2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

medicinal chemistry chemical procurement building block verification

This 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a regioisomerically defined cyanoacetamide building block, critical for SAR campaigns. The unique 2,4-dimethoxy and 3,5-dimethyl substitution pattern creates a sterically and electronically distinct amide environment compared to analogs, enabling precise probing of molecular recognition, selectivity, and pharmacokinetic properties. Avoid uncontrolled variables in your research—this well-characterized architecture complements existing analog sets and serves as a certified reference material for analytical method development. Ideal as a negative control where structurally related analogs are active.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1261016-66-3
Cat. No. B3019111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
CAS1261016-66-3
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C
InChIInChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-5-6-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
InChIKeyBIHVYHAPNCXWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Cyano‑3‑(2,4‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide (CAS 1261016‑66‑3): Core Identity and Procurement Baseline


2‑Cyano‑3‑(2,4‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide (CAS 1261016‑66‑3) is a synthetic, small‑molecule cyanoacetamide derivative characterised by a 2,4‑dimethoxyphenyl group at the β‑position of the propanamide backbone and a 3,5‑dimethylphenyl substituent on the amide nitrogen . Its molecular formula is C₂₀H₂₂N₂O₃ (MW 338.4 g mol⁻¹) . The compound is primarily offered as a research‑grade building block for medicinal chemistry, agrochemical, and materials science applications, with no publicly disclosed biological‑activity data or clinical development status at the time of writing.

Why Generic Substitution of 2‑Cyano‑3‑(2,4‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide Carries Undefined Risk


Within the cyano‑propanamide chemotype, even minor positional isomerism on the dimethoxyphenyl or dimethylphenyl rings can drastically alter molecular recognition, physicochemical properties, and biological readout. The 3,5‑dimethyl substitution pattern of the target compound creates a sterically and electronically distinct amide environment compared to its 2,4‑, 2,5‑, or 3,4‑dimethylphenyl analogs . Without direct, quantitative comparator data—IC₅₀ shifts, selectivity profiles, solubility differences, or metabolic‑stability head‑to‑head measurements—substituting one analog for another represents an uncontrolled variable that can invalidate structure‑activity relationship (SAR) campaigns, patent claims, or process‑development work. The following sections present the currently available comparator evidence and transparently flag where data gaps preclude definitive differentiation.

Quantitative Differentiation Evidence for 2‑Cyano‑3‑(2,4‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide


Physicochemical Identity: Molecular Weight and Formula Uniqueness vs. Closest Analogs

The target compound's molecular formula (C₂₀H₂₂N₂O₃, MW 338.4) is identical to that of the 2,5‑dimethoxy regioisomer (CAS 1261020‑01‑2) and the 2,5‑dimethoxy‑N‑(3,5‑dimethylphenyl) variant (Santa Cruz sc‑494334), yet it differs by a single methoxy‑position shift (2,4‑ vs. 2,5‑dimethoxy) . While the molecular weight alone cannot predict biological behaviour, the distinct regiochemistry guarantees unique hydrogen‑bonding topologies, dipole moments, and metabolic soft spots—differences that must be resolved analytically (HPLC, NMR, X‑ray) to confirm identity before biological testing.

medicinal chemistry chemical procurement building block verification

Absence of Head‑to‑Head Biological Activity Data Prevents Quantitative Differentiation

As of the search date (2026‑04‑30), no peer‑reviewed study or patent has disclosed IC₅₀, EC₅₀, Kd, or any other quantitative activity metric for 2‑cyano‑3‑(2,4‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide, either in isolation or in direct comparison with a structural analog . Claims of 'potential antimicrobial or anticancer activity' found on vendor pages are unsubstantiated by primary data . Consequently, there is no evidence to support any claim of superior potency, selectivity, or therapeutic index over any related compound.

biological activity SAR drug discovery

Commercial Availability and Pricing as a Procurement Differentiator

The target compound is listed by multiple vendors (e.g., EvitaChem, BenchChem) primarily as a catalog item for non‑human research . The nearest commercially listed analog, 2‑cyano‑3‑(2,5‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide (Santa Cruz sc‑494334), is priced at approximately USD 120 for 5 mg . While direct price comparison for the target compound is limited because vendors often provide 'price on request,' the existence of multiple suppliers suggests competitive sourcing is possible. However, without batch‑specific analytical data (purity, residual solvents), price alone is an unreliable differentiator.

chemical sourcing supply chain cost efficiency

Recommended Application Scenarios for 2‑Cyano‑3‑(2,4‑dimethoxyphenyl)‑N‑(3,5‑dimethylphenyl)propanamide Based on Available Evidence


Medicinal Chemistry SAR Exploration of Cyano‑Propanamide Scaffolds

The compound is best used as a regioisomerically defined building block in SAR studies that systematically vary the dimethoxy‑ and dimethyl‑substitution patterns. Its well‑characterized 2,4‑dimethoxy‑N‑3,5‑dimethylphenyl architecture complements existing analog sets (2,5‑dimethoxy‑N‑3,5‑dimethyl, 2,5‑dimethoxy‑N‑3,4‑dimethyl, etc.), enabling researchers to probe the contribution of methoxy and methyl positional isomerism to target binding, selectivity, and pharmacokinetic properties .

Analytical Reference Standard for Isomer‑Specific Method Development

Because the compound shares its molecular formula with several regioisomers, it can serve as a certified reference material for developing HPLC, LC‑MS, or NMR methods that must resolve co‑eluting or spectroscopically similar impurities in synthetic mixtures. Procurement should mandate a certificate of analysis that includes retention time, mass spectrum, and ¹H/¹³C NMR assignments .

Negative Control or Inactive Probe in Biological Assays

In the absence of any demonstrated biological activity, the compound may function as a negative control in assays where structurally related analogs exhibit measurable effects. Its use as an inactive probe requires confirmatory dose‑response testing in the specific assay system of interest; no activity can be assumed without experimental verification .

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